molecular formula C19H19BrN6O2 B10999156 N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

Cat. No.: B10999156
M. Wt: 443.3 g/mol
InChI Key: WANNURTXXLVEOX-UHFFFAOYSA-N
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Description

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide: is a complex organic compound with a fascinating structure. Let’s break it down:

Preparation Methods

Synthetic Routes::

Industrial Production:: While specific industrial methods for this compound are not widely documented, scaled-up synthesis would likely involve efficient and cost-effective routes.

Chemical Reactions Analysis

    Oxidation/Reduction: Depending on functional groups, it may undergo oxidation (e.g., converting an alcohol to a ketone) or reduction (e.g., reducing a nitro group to an amine).

    Substitution: The bromo group could participate in substitution reactions.

    Common Reagents: Reagents like sodium borohydride (for reduction), N-bromosuccinimide (for bromination), and strong acids (for cyclization) might be employed.

    Major Products: These reactions could yield various derivatives, such as substituted indoles or triazolopyridazines.

Scientific Research Applications

    Medicine: Investigate its potential as an anticancer agent or antimicrobial compound.

    Chemistry: Explore its reactivity and use it as a building block for more complex molecules.

    Biology: Study its effects on cellular processes.

Mechanism of Action

    Targets: Identify molecular targets (e.g., enzymes, receptors) affected by this compound.

    Pathways: Investigate signaling pathways modulated by its interactions.

Comparison with Similar Compounds

    Uniqueness: Highlight what sets this compound apart.

    Similar Compounds: Explore related structures, such as other indole derivatives or triazolopyridazines.

Properties

Molecular Formula

C19H19BrN6O2

Molecular Weight

443.3 g/mol

IUPAC Name

N-[2-(6-bromoindol-1-yl)ethyl]-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

InChI

InChI=1S/C19H19BrN6O2/c1-28-19-7-5-17-23-22-16(26(17)24-19)4-6-18(27)21-9-11-25-10-8-13-2-3-14(20)12-15(13)25/h2-3,5,7-8,10,12H,4,6,9,11H2,1H3,(H,21,27)

InChI Key

WANNURTXXLVEOX-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCC(=O)NCCN3C=CC4=C3C=C(C=C4)Br)C=C1

Origin of Product

United States

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